N-Hydroxy-3-aminobiphenyl
Overview
Description
N-Hydroxy-3-aminobiphenyl: is an organic compound that belongs to the class of aromatic amines It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an amino group and another by a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for synthesizing N-Hydroxy-3-aminobiphenyl involves the reduction of 3-nitrobiphenyl. This reduction can be achieved using reagents such as iron powder and hydrochloric acid or catalytic hydrogenation.
N-Hydroxylation: Another method involves the N-hydroxylation of 3-aminobiphenyl using hydroxylamine derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Hydroxy-3-aminobiphenyl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced back to 3-aminobiphenyl under specific conditions.
Substitution: It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or iron powder with hydrochloric acid.
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized biphenyl derivatives.
Reduction Products: 3-aminobiphenyl.
Substitution Products: Substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-Hydroxy-3-aminobiphenyl is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Mutagenicity Studies: It is used in studies to understand the mutagenic effects of aromatic amines and their derivatives.
Medicine:
Cancer Research: The compound is studied for its potential role in the development of cancer due to its ability to form DNA adducts.
Industry:
Dye and Pigment Production: It is used as an intermediate in the production of dyes and pigments.
Mechanism of Action
N-Hydroxy-3-aminobiphenyl exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The primary molecular targets are the nucleophilic sites on DNA, and the pathways involved include cytochrome P450-mediated oxidation.
Comparison with Similar Compounds
- N-Hydroxy-4-aminobiphenyl
- N-Hydroxy-2-aminobiphenyl
Comparison:
- N-Hydroxy-4-aminobiphenyl: This compound is a potent mutagen and carcinogen, known for its strong DNA-binding properties.
- N-Hydroxy-2-aminobiphenyl: This compound is less mutagenic compared to its 4-isomer and has different metabolic pathways.
Uniqueness: N-Hydroxy-3-aminobiphenyl is unique due to its specific position of the hydroxy and amino groups, which affects its reactivity and biological activity
Properties
IUPAC Name |
N-(3-phenylphenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZOAGQMDVYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147091 | |
Record name | N-Hydroxy-3-aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105361-85-1 | |
Record name | N-Hydroxy-3-aminobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105361851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy-3-aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXY-3-AMINOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNN685E9T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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